molecular formula C8H16O3 B15274872 2-(2-Methoxyethoxy)cyclopentan-1-ol

2-(2-Methoxyethoxy)cyclopentan-1-ol

Cat. No.: B15274872
M. Wt: 160.21 g/mol
InChI Key: DQOUFWPLWPEPLL-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)cyclopentan-1-ol is a cyclopentanol derivative featuring a hydroxyl group at the 1-position and a methoxyethoxy substituent at the 2-position of the cyclopentane ring.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(2-methoxyethoxy)cyclopentan-1-ol

InChI

InChI=1S/C8H16O3/c1-10-5-6-11-8-4-2-3-7(8)9/h7-9H,2-6H2,1H3

InChI Key

DQOUFWPLWPEPLL-UHFFFAOYSA-N

Canonical SMILES

COCCOC1CCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanol with 2-(2-methoxyethoxy)ethanol under acidic or basic conditions to form the desired product . The reaction typically requires a catalyst such as sulfuric acid or sodium hydroxide and is conducted at elevated temperatures to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Cyclopentanone, cyclopentanal

    Reduction: Cyclopentane

    Substitution: Cyclopentyl chloride, cyclopentyl bromide

Scientific Research Applications

2-(2-Methoxyethoxy)cyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ether linkage provides stability and solubility, enhancing the compound’s bioavailability and efficacy .

Comparison with Similar Compounds

Cyclopentanol

  • Structure : A simple cyclopentane ring with a hydroxyl group at the 1-position.
  • Key Differences : Lacks the methoxyethoxy substituent, resulting in lower molecular weight and reduced polarity.
  • Properties :
    • Higher volatility (boiling point ~140°C).
    • Lower water solubility due to reduced polarity.
  • Applications : Primarily used as a solvent or intermediate in organic synthesis.

2-Methoxycyclopentan-1-ol

  • Structure: Cyclopentanol with a methoxy (–OCH₃) group at the 2-position.
  • Key Differences : The methoxy group is shorter and less polar than the methoxyethoxy chain.
  • Properties: Intermediate polarity and solubility compared to cyclopentanol and this compound. Likely higher volatility than the methoxyethoxy derivative.

2-[2-(2-Methoxyethoxy)ethoxy]ethyl (E)-2-cyano-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enoate hydrochloride (from )

  • Structure : A complex ester with a methoxyethoxyethoxyethyl chain and a hydrochloride salt .
  • Key Differences: The target compound lacks the ester linkage and cyano group, making it a simpler alcohol.
  • Relevance : The methoxyethoxy chain in this analog enhances solubility in polar solvents and bioavailability, a trend likely applicable to this compound .

Data Table: Hypothetical Properties Based on Structural Trends

Compound Molecular Weight (g/mol) Water Solubility Boiling Point (°C) Key Applications
Cyclopentanol 86.13 Low ~140 Solvent, synthesis intermediate
2-Methoxycyclopentan-1-ol 116.16 Moderate ~180 (estimated) Pharmaceutical intermediates
This compound 162.23 High >200 (estimated) Drug delivery, surfactants
2-[2-(2-Methoxyethoxy)ethoxy]ethyl ester () 487.94 Very High (salt form) N/A Diagnostic agents (Alzheimer’s)

Research Findings and Trends

Solubility : The methoxyethoxy group increases hydrophilicity compared to simpler alkoxy substituents. For example, the hydrochloride salt in ’s compound demonstrates enhanced aqueous solubility due to ionic character .

Bioactivity: Ether-linked chains (e.g., methoxyethoxy) are common in prodrugs to improve membrane permeability.

Synthetic Challenges : Introducing branched ether chains (e.g., methoxyethoxy) on cyclic alcohols may require selective protection/deprotection strategies to avoid side reactions.

Contradictions and Limitations

  • Direct experimental data for this compound are scarce, necessitating reliance on analogs.

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